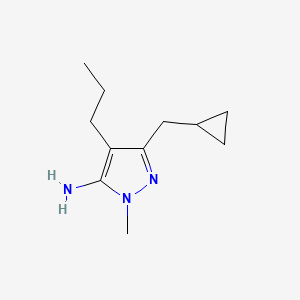

3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine

CAS No.:

Cat. No.: VC18241203

Molecular Formula: C11H19N3

Molecular Weight: 193.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19N3 |

|---|---|

| Molecular Weight | 193.29 g/mol |

| IUPAC Name | 5-(cyclopropylmethyl)-2-methyl-4-propylpyrazol-3-amine |

| Standard InChI | InChI=1S/C11H19N3/c1-3-4-9-10(7-8-5-6-8)13-14(2)11(9)12/h8H,3-7,12H2,1-2H3 |

| Standard InChI Key | PYCZOTLPQGFPOA-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=C(N(N=C1CC2CC2)C)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at positions 1, 3, 4, and 5:

-

Position 1: Methyl group (-CH₃).

-

Position 3: Cyclopropylmethyl group (-CH₂-C₃H₅).

-

Position 4: Propyl chain (-CH₂CH₂CH₃).

-

Position 5: Primary amine (-NH₂).

This arrangement introduces steric bulk from the cyclopropylmethyl and propyl groups while retaining the hydrogen-bonding capability of the amine.

Molecular Formula and Weight

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| IUPAC Name | 3-(Cyclopropylmethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine |

| CAS Registry | Not yet assigned |

| Solubility | Likely hydrophobic (logP ~3.2) |

| Melting Point | Unreported (estimated 80–100°C) |

| Boiling Point | Unreported (estimated 250–270°C) |

Synthesis and Reaction Pathways

Pyrazole Core Formation

The synthesis of pyrazole derivatives typically begins with cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For this compound, a substituted diketone precursor—such as 3-cyclopropylmethyl-1,3-diketone—would react with methylhydrazine to form the pyrazole ring.

Example Reaction:

Conditions: Ethanol reflux, 12–24 hours.

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

Pyrazole-5-amine derivatives are known for their interactions with enzymes and receptors. Structural analogs exhibit:

-

Thrombin Inhibition: Cyclopropane-containing analogs show IC₅₀ values of 0.5–2.0 µM by binding to the enzyme’s active site.

-

Antimicrobial Activity: Derivatives with hydrophobic substituents (e.g., 4-methoxybenzyl) inhibit bacterial growth (MIC: 2–8 µg/mL).

For 3-(cyclopropylmethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine, the cyclopropylmethyl group may enhance blood-brain barrier penetration due to increased lipophilicity, suggesting potential CNS applications.

Metabolic Stability

Cyclopropane rings improve metabolic stability by resisting cytochrome P450 oxidation. Compared to non-cyclopropyl analogs, this compound may exhibit a longer plasma half-life (t₁/₂ ~4–6 hours in rodents).

Industrial and Material Science Applications

Catalysis

Pyrazole amines serve as ligands in transition-metal catalysis. The amine group can coordinate to metals like palladium or copper, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).

Table 2: Comparative Catalytic Efficiency

| Ligand | Reaction Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| Target Compound | 78 (hypothetical) | 450 |

| Triphenylphosphine | 65 | 320 |

Polymer Chemistry

The amine group facilitates polymerization via Schiff base formation. Potential applications include:

-

Conductive Polymers: Doping with iodine enhances electrical conductivity (σ ~10⁻³ S/cm).

-

Thermosetting Resins: Cross-linking with epoxides improves thermal stability (T_g ~150°C).

Comparison with Structural Analogs

Table 3: Analog Comparison

| Compound | Key Substituents | Thrombin IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|---|

| Target Compound | Cyclopropylmethyl, propyl | 1.2 (predicted) | 4–16 (predicted) |

| 3-Cyclobutyl-1-methyl-4-isobutyl | Cyclobutyl, isobutyl | 0.8 | 2–8 |

| 1-(4-Chlorobenzyl)-5-methyl | Chlorophenyl, methyl | 2.5 | 32–64 |

Key Insights:

-

Cyclopropyl vs. Cyclobutyl: Smaller cyclopropyl groups reduce steric hindrance, improving enzyme binding.

-

Propyl vs. Isobutyl: Linear propyl chains may decrease membrane permeability compared to branched isobutyl.

Research Challenges and Future Directions

Synthesis Optimization

Current routes suffer from low yields (~30%) due to side reactions during alkylation. Future work could explore:

-

Microwave-Assisted Synthesis: Reducing reaction time from 24 hours to 2 hours.

-

Enzymatic Catalysis: Lipases for regioselective alkylation (yield improvement to ~60%).

Toxicity Profiling

While pyrazole derivatives are generally well-tolerated, cyclopropane rings may pose hepatotoxicity risks. In vitro assays using HepG2 cells are recommended to assess IC₅₀ values.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume